

BPR1K871: Application Notes and Protocols for Cell Culture

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Compound of Interest

Compound Name: BPR1K871

Cat. No.: B1149925

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Introduction

BPR1K871 is a potent, multi-kinase inhibitor with significant anti-proliferative activity in various cancer cell lines, particularly in acute myeloid leukemia (AML).[1][2][3] It primarily functions as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B (AURKA/B).[1][2][3][4][5] This document provides detailed application notes on the solubility of **BPR1K871** and comprehensive protocols for its preparation and use in cell culture experiments.

Mechanism of Action

BPR1K871 exerts its anti-cancer effects by targeting multiple critical signaling pathways involved in cell proliferation, survival, and division. It shows potent inhibition of both FLT3 and Aurora kinases.[1][5] In FLT3-ITD positive AML cell lines, such as MOLM-13 and MV4-11, **BPR1K871** has demonstrated low nanomolar efficacy.[1][3] Functional studies have confirmed that **BPR1K871** inhibits the phosphorylation of FLT3 at residue Y591 and AURKA at residue T288 in a dose-dependent manner, confirming its on-target activity within the cell.[1][6] Its multi-targeted nature suggests it may overcome resistance mechanisms associated with single-target therapies.[1][6]

Data Presentation

BPR1K871 Inhibitory Activity

Target	IC ₅₀ (nM)	Cell Line Examples	EC ₅₀ (nM)
FLT3	19	MOLM-13, MV4-11	~5
AURKA	22	HCT-116, COLO205	<100
AURKB	13	Mia-PaCa2	<100

IC₅₀ values represent the concentration of **BPR1K871** required to inhibit the activity of the purified kinase by 50%.^{[2][3][5]} EC₅₀ values represent the concentration required to inhibit cell proliferation by 50% in the indicated cell lines.^{[1][3]}

Solubility of BPR1K871 and a Precursor Compound

Compound	Aqueous Solubility (µg/mL)	Formulation for In Vivo Studies
Precursor Compound 4	0.452	Not progressed due to poor solubility
Precursor Compound 8	0.107	Not progressed due to poor solubility
BPR1K871	Information not available (improved from precursors)	10% DMSO, 20% Cremophor EL, 70% Saline
BPR1K871	≥ 2.08 mg/mL (3.95 mM) in the following solvents:	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
BPR1K871	≥ 2.08 mg/mL (3.95 mM) in the following solvents:	10% DMSO, 90% Corn Oil

The aqueous solubility of early lead compounds was poor, hindering in vivo evaluation.^[1] **BPR1K871** was developed with an ionizable amino group to improve its solubilizing properties.^[6] For in vivo studies, the hydrochloride salt of **BPR1K871** has been successfully dissolved in a vehicle of DMSO, Cremophor EL, and saline.^[1] For general laboratory use, including cell culture, stock solutions are typically prepared in DMSO.^[4]

Experimental Protocols

Preparation of BPR1K871 Stock Solution for Cell Culture

Materials:

- **BPR1K871** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Optional: Water bath or sonicator

Procedure:

- Determine the Desired Stock Concentration: A common stock concentration for in vitro studies is 10 mM. To prepare a 10 mM stock solution of **BPR1K871** (Molecular Weight: 527.02 g/mol), weigh out 5.27 mg of the compound.
- Dissolution in DMSO:
 - Aseptically add the appropriate volume of DMSO to the **BPR1K871** powder. For 5.27 mg to make a 10 mM stock, add 1 mL of DMSO.
 - Vortex the solution thoroughly until the compound is completely dissolved.
- Aiding Dissolution (if necessary): If precipitation or phase separation is observed, gentle heating in a water bath (e.g., at 37°C) or sonication can be used to facilitate complete dissolution.^[4]
- Sterilization: While DMSO at high concentrations is self-sterilizing, for cell culture applications, it is good practice to filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This is particularly important if the initial handling was not performed in a sterile environment.
- Aliquoting and Storage:

- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.^[4]
- Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).^[4]

Protocol for Treating Cells with BPR1K871

Materials:

- Cultured cells in appropriate growth medium
- **BPR1K871** stock solution (e.g., 10 mM in DMSO)
- Sterile, pre-warmed complete cell culture medium
- Multi-well plates for cell culture
- Pipettes and sterile tips

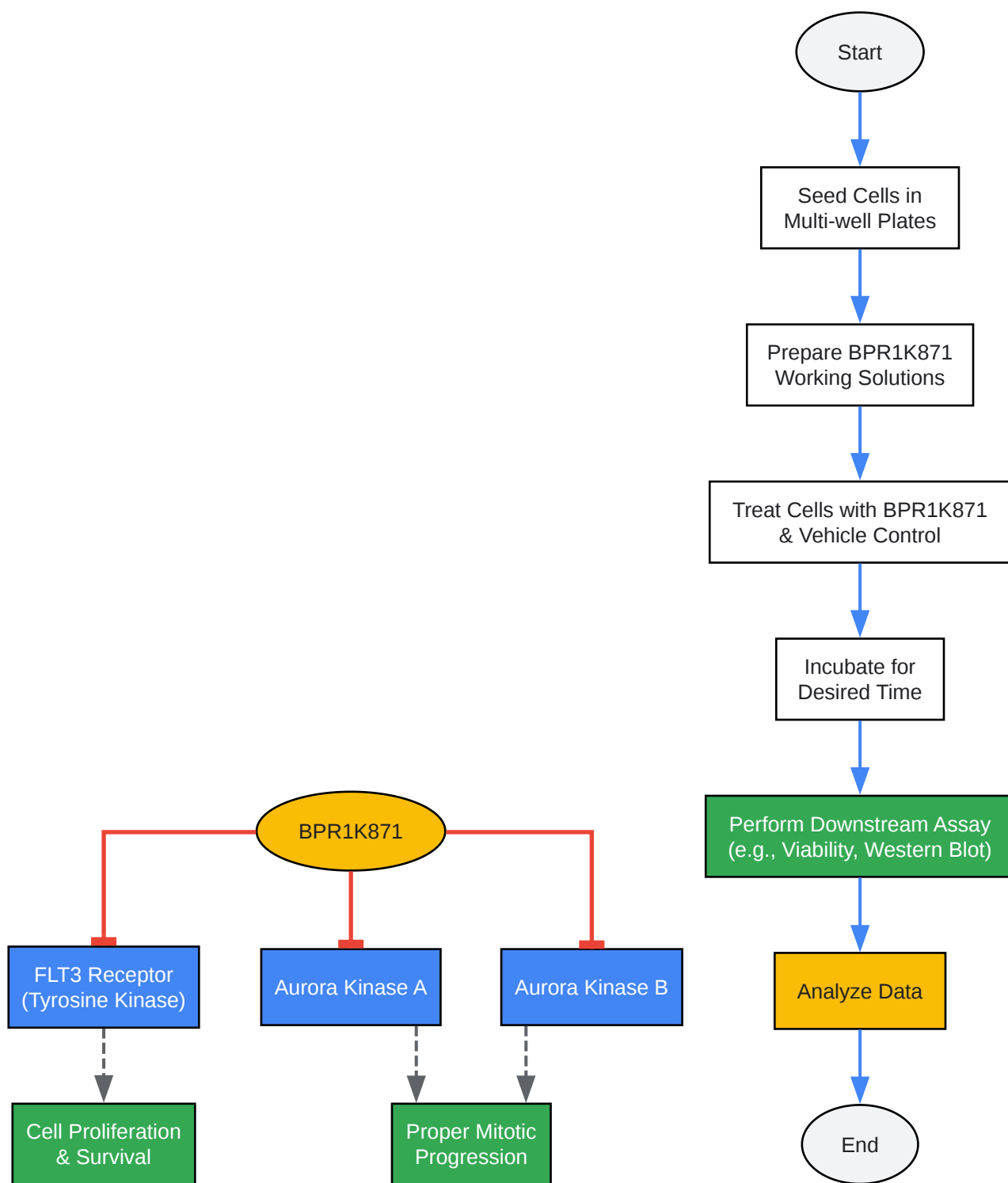
Procedure:

- Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the planned assay and duration of the experiment. Allow the cells to adhere and resume logarithmic growth (typically overnight).
- Preparation of Working Solutions:
 - Thaw an aliquot of the **BPR1K871** stock solution at room temperature.
 - Prepare serial dilutions of the **BPR1K871** stock solution in complete cell culture medium to achieve the desired final concentrations.
 - Important: The final concentration of DMSO in the cell culture medium should be kept low (typically $\leq 0.1\%$ v/v) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of **BPR1K871** being tested.

- Cell Treatment:
 - Carefully remove the old medium from the wells.
 - Add the medium containing the various concentrations of **BPR1K871** (and the vehicle control) to the respective wells.
- Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
- Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as cell viability assays (e.g., MTS, CellTiter-Glo), Western blotting for target phosphorylation, or cell cycle analysis by flow cytometry.

Visualizations

BPR1K871 Signaling Pathway Inhibition



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